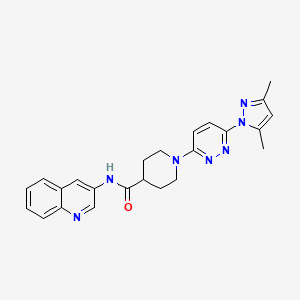
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be analyzed to understand its functional groups and potential interactions within biological systems. The compound contains:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A quinoline moiety, associated with numerous biological effects including antimalarial and anticancer properties.
- A pyrazole group, recognized for its diverse pharmacological activities such as anti-inflammatory and anticancer effects.
Molecular Formula
Molecular Weight
Anticancer Activity
Research indicates that compounds containing pyrazole and quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Summary of Anticancer Activities
| Compound Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivatives | HeLa, A375 | 0.5 - 2.0 | Induction of apoptosis |
| Quinoline Derivatives | HCT116 | 0.8 - 3.0 | Inhibition of topoisomerase |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), thereby reducing the production of inflammatory mediators.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. Pyrazole derivatives have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Neuroprotective Properties
Some studies suggest that the compound may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Studies
- Study on Anticancer Activity : A study conducted by Aly et al. demonstrated that pyrazoloquinoline derivatives exhibited potent antiproliferative activity against several tumor cell lines, including HeLa and HCT116. The study reported IC50 values ranging from 0.5 to 2 µM, indicating strong efficacy in inhibiting cancer cell growth .
- Anti-inflammatory Mechanism Investigation : Another investigation into pyrazole derivatives revealed their ability to inhibit COX enzymes, leading to reduced levels of pro-inflammatory cytokines in vitro .
- Antimicrobial Screening : Research published in the Journal of Medicinal Chemistry showed that a series of pyrazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 12 µg/mL .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-16-13-17(2)31(29-16)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(32)26-20-14-19-5-3-4-6-21(19)25-15-20/h3-8,13-15,18H,9-12H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWZRLRZGCPZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













